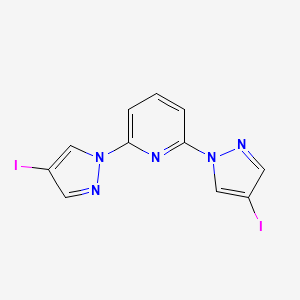
Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)- is a heterocyclic compound that features a pyridine ring substituted with two 4-iodo-1H-pyrazol-1-yl groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)- typically involves the reaction of 2,6-dibromopyridine with 4-iodo-1H-pyrazole in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The base, often potassium carbonate (K2CO3), facilitates the nucleophilic substitution of the bromine atoms by the pyrazole groups.
Industrial Production Methods
While specific industrial production methods for Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Oxidation and Reduction: The pyrazole rings can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF or dimethyl sulfoxide (DMSO) as the solvent.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl or alkyne-substituted derivatives, while oxidation or reduction can lead to different pyrazole-based compounds.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and magnetic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and molecular electronics.
Wirkmechanismus
The mechanism of action of Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)- depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyrazole rings. This coordination can influence the electronic structure and reactivity of the metal complexes formed.
In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)- can be compared with other similar compounds, such as:
2,6-Bis(1H-pyrazol-1-yl)pyridine: Lacks the iodine substituents, resulting in different reactivity and coordination properties.
2,6-Bis(4-bromo-1H-pyrazol-1-yl)pyridine:
2,6-Bis(1H-imidazol-2-yl)pyridine: Features imidazole rings instead of pyrazole, affecting its coordination chemistry and biological activity.
The uniqueness of Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)- lies in the presence of the iodine atoms, which can be leveraged for specific chemical transformations and applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
864168-15-0 |
|---|---|
Molekularformel |
C11H7I2N5 |
Molekulargewicht |
463.02 g/mol |
IUPAC-Name |
2,6-bis(4-iodopyrazol-1-yl)pyridine |
InChI |
InChI=1S/C11H7I2N5/c12-8-4-14-17(6-8)10-2-1-3-11(16-10)18-7-9(13)5-15-18/h1-7H |
InChI-Schlüssel |
DSSVGVMWOLRILS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)N2C=C(C=N2)I)N3C=C(C=N3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


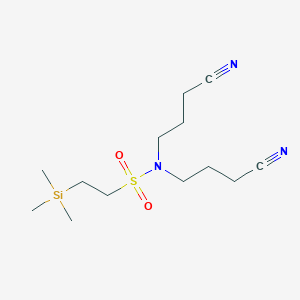
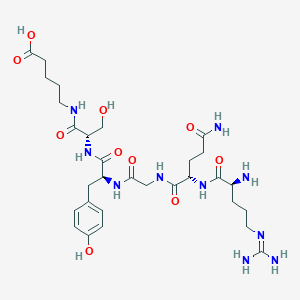

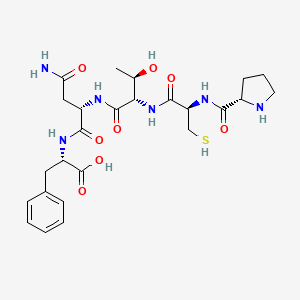
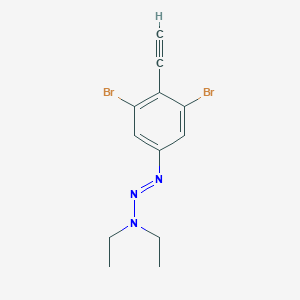
![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
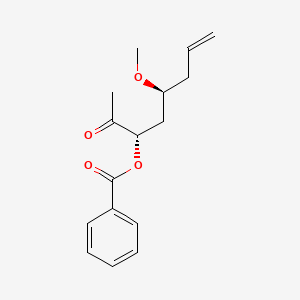
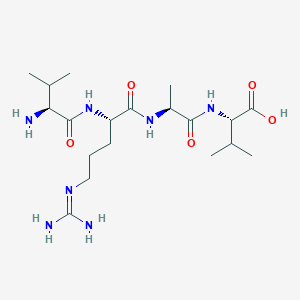
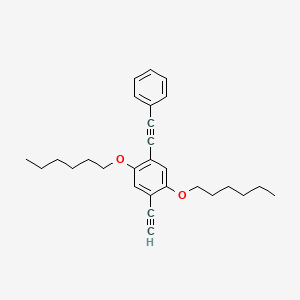
![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)



